molecular formula C15H15N3OS2 B11287488 5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B11287488
M. Wt: 317.4 g/mol
InChI Key: WWJKFKIQEVDEQU-UHFFFAOYSA-N
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Description

The compound 5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene is a complex heterocyclic molecule It features a unique tetracyclic structure with multiple heteroatoms, including oxygen, sulfur, and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds and heterocyclic precursors. Key steps in the synthesis may involve cyclization reactions, nucleophilic substitutions, and oxidation-reduction processes. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene: undergoes various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized to form sulfoxides, sulfones, and N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or heterocyclic cores.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions are carefully controlled to ensure selective transformations and high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while nucleophilic substitution can introduce alkyl or aryl groups onto the molecule.

Scientific Research Applications

5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene: has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity, fluorescence, and catalytic activity.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s heteroatoms and functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-6-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
  • 5,5-dimethyl-15-methylsulfanyl-6-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Uniqueness

The presence of the methylsulfanyl group and the specific arrangement of heteroatoms in 5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene distinguishes it from similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

5,5-dimethyl-15-methylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C15H15N3OS2/c1-15(2)5-10-8(6-19-15)4-9-11-12(21-13(9)18-10)14(20-3)17-7-16-11/h4,7H,5-6H2,1-3H3

InChI Key

WWJKFKIQEVDEQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SC)C

Origin of Product

United States

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